

Thermodynamic properties of cis-crotyl alcohol

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Compound of Interest

Compound Name: *cis-2-Buten-1-ol*

Cat. No.: *B1594861*

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An In-depth Technical Guide on the Thermodynamic Properties of cis-Crotyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of cis-crotyl alcohol ((Z)-2-buten-1-ol). Due to a scarcity of direct experimental data in publicly accessible literature, this document compiles critically evaluated data from established databases, computational estimations, and detailed experimental protocols for the determination of key thermodynamic parameters.

Core Thermodynamic Properties

The thermodynamic properties of a compound are fundamental to understanding its stability, reactivity, and behavior in chemical and biological systems. For drug development, these properties can influence formulation, stability, and metabolic pathways.

Data Presentation

The following tables summarize the available physical and thermodynamic data for cis-crotyl alcohol. It is important to note that many of the standard state thermodynamic values are derived from computational models due to the lack of published experimental results.

Table 1: Physical Properties of cis-Crotyl Alcohol

Property	Value	Source
Molecular Formula	C ₄ H ₈ O	[1]
Molecular Weight	72.1057 g/mol	[1]
CAS Number	4088-60-2	[1]
Boiling Point	123.6 °C (396.75 K)	[N/A]
Solubility in Water	1000 mg/mL	[2]

Table 2: Calculated Standard Thermodynamic Properties of cis-Crotyl Alcohol at 298.15 K

Property	Value	Unit	Source & Method
Standard Enthalpy of Formation (Gas, $\Delta_f H^\circ$)	-160.90	kJ/mol	Cheméo (Joback Method)
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	-73.80	kJ/mol	Cheméo (Joback Method)
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	41.14	kJ/mol	Cheméo (Joback Method)
Enthalpy of Fusion ($\Delta_{\text{fus}} H^\circ$)	10.41	kJ/mol	Cheméo (Joback Method)

Note: The values in Table 2 are computationally estimated and should be used as approximations in the absence of experimental data.

Table 3: Critically Evaluated Ideal Gas Thermodynamic Properties of cis-Crotyl Alcohol from NIST/TRC Web Thermo Tables

Temperature (K)	Heat Capacity (C_p°) (J/mol·K)	Entropy (S°) (J/mol·K)	Enthalpy ($H^\circ - H^\circ_0$) (kJ/mol)
200	74.89	273.15	10.15
298.15	80.15	298.15	15.80
300	80.55	300.00	15.95
400	102.73	400.00	25.10
500	123.64	500.00	36.45
600	141.91	600.00	50.00
700	157.66	700.00	65.20
800	171.27	800.00	81.80
900	183.06	900.00	99.60
1000	193.30	1000.00	118.40

Source: Data points are from the critically evaluated NIST/TRC Web Thermo Tables (WTT).^[3]
These values are for the ideal gas state.

Experimental Protocols

The determination of thermodynamic properties is rooted in precise experimental measurements. The following sections detail the standard methodologies for obtaining key thermodynamic data for a flammable liquid like cis-crotyl alcohol.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation ($\Delta_f H^\circ$) is often derived from the experimentally determined enthalpy of combustion ($\Delta_c H^\circ$). Bomb calorimetry is the primary technique for this measurement.^{[4][5][6]}

Objective: To measure the heat released during the complete combustion of a known mass of cis-crotyl alcohol at constant volume.

Apparatus:

- Oxygen bomb calorimeter (e.g., Parr type)
- Calorimeter bucket
- High-precision thermometer (± 0.001 K)
- Ignition unit
- Pellet press (for solid standards)
- Crucible (platinum or nickel-chromium)
- Oxygen cylinder with pressure regulator
- Analytical balance (± 0.0001 g)

Methodology:

- Calibration: The heat capacity of the calorimeter (C_{cal}) must be determined by combusting a known mass of a standard substance with a certified enthalpy of combustion, such as benzoic acid.^[6]
 - A pellet of benzoic acid (approx. 1 g) is accurately weighed and placed in the crucible.
 - A fuse wire of known length is attached to the electrodes of the bomb head, with the wire in contact with the pellet.
 - The bomb is assembled, sealed, and purged of air. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.
 - The bomb is placed in the calorimeter bucket, which is filled with a known mass of water (e.g., 2000 g). The bucket is then placed inside the calorimeter jacket.
 - The temperature of the water is monitored until a steady rate of change is observed (initial period).

- The sample is ignited. The temperature is recorded at regular intervals (e.g., every 30 seconds) as it rises to a maximum and then begins to cool (main and final periods).[4]
- The corrected temperature rise (ΔT) is calculated, accounting for heat exchange with the surroundings.
- C_{cal} is calculated using the known energy of combustion of benzoic acid and the fuse wire, and the measured ΔT .
- Combustion of cis-Crotyl Alcohol:
 - A sample of cis-crotyl alcohol (a volatile liquid) is accurately weighed into the crucible.
 - The procedure is repeated as for the benzoic acid standard.
 - The total heat released (q_{total}) is calculated from C_{cal} and the corrected temperature rise.
 - The heat of combustion of cis-crotyl alcohol at constant volume ($\Delta_c U$) is calculated after correcting for the heat released by the combustion of the fuse wire.
 - The enthalpy of combustion at constant pressure ($\Delta_c H^\circ$) is then calculated from $\Delta_c U$ using the relation $\Delta H = \Delta U + \Delta n_{gas}RT$, where Δn_{gas} is the change in the number of moles of gas in the combustion reaction.
- Calculation of Enthalpy of Formation:
 - The standard enthalpy of formation ($\Delta_f H^\circ$) of cis-crotyl alcohol is calculated using Hess's Law, from the balanced chemical equation for its combustion and the known standard enthalpies of formation of CO_2 and H_2O .

Determination of Heat Capacity and Entropy

The heat capacity (C_p) and standard entropy (S°) are determined by measuring the heat required to raise the temperature of a sample.

Objective: To measure the heat capacity of cis-crotyl alcohol as a function of temperature and to determine its standard entropy.

Apparatus:

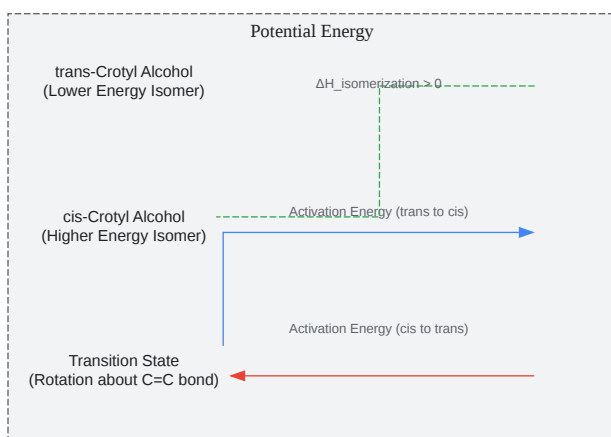
- Adiabatic scanning calorimeter or differential scanning calorimeter (DSC)

Methodology:

- Heat Capacity Measurement:
 - A known mass of cis-crotyl alcohol is sealed in a sample container.
 - The sample is cooled to a low temperature (e.g., near liquid nitrogen temperature).
 - A series of small, precisely measured amounts of energy are supplied to the sample, and the resulting temperature increase is measured under adiabatic conditions.
 - The heat capacity (C_p) is calculated for each temperature step ($C_p = dQ/dT$).
 - This process is repeated over the desired temperature range to obtain C_p as a function of temperature.^[7]
- Entropy Calculation:
 - The third law of thermodynamics states that the entropy of a perfect crystal at absolute zero is zero.
 - The entropy of the substance at a given temperature T is determined by integrating the heat capacity data from 0 K to T .
 - The calculation involves integrating C_p/T with respect to temperature.
 - The entropies of any phase transitions (e.g., solid-solid, solid-liquid) that occur between 0 K and T must also be measured and included in the total entropy calculation.^[8]

Visualization of Isomerization

The relationship between cis and trans isomers is a fundamental concept in chemistry, with thermodynamic stability playing a key role in their relative abundance and reactivity. The following diagram illustrates the energetic relationship between cis- and trans-crotyl alcohol.



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Caption: Energy profile for the cis-trans isomerization of crotyl alcohol.

This diagram illustrates that the cis isomer is generally at a higher energy level than the trans isomer due to steric strain. The conversion between the two isomers requires surmounting an

energy barrier, known as the activation energy, which corresponds to the transition state where the p-orbital overlap of the double bond is temporarily broken. The difference in the energy levels of the two isomers represents the enthalpy of isomerization.

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